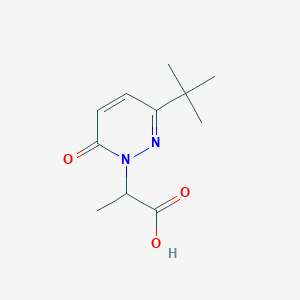

2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid

Description

Structure and Synthesis 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid is a pyridazine derivative featuring a tert-butyl group at the 3-position and a propanoic acid substituent at the 1-position of the dihydropyridazinone ring.

Synthetic routes for analogous compounds, such as type D and L inhibitors (e.g., CW1–CW20), involve starting materials like (R)- or (S)-configured 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid, followed by coupling and deprotection steps .

Potential Applications Pyridazinone derivatives are frequently explored for therapeutic applications, including anticancer activity. For example, compounds like CW3 (a type D inhibitor) have demonstrated efficacy in preclinical models, suggesting that the tert-butyl and propanoic acid motifs may play roles in target binding or pharmacokinetics .

Properties

IUPAC Name |

2-(3-tert-butyl-6-oxopyridazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7(10(15)16)13-9(14)6-5-8(12-13)11(2,3)4/h5-7H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKJPPILXSDIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C=CC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazinone Core Construction

- The pyridazinone ring is typically constructed via condensation reactions involving hydrazine derivatives and appropriate diketones or anhydrides.

- For example, di-tert-butyl hydrazine derivatives have been used as precursors, which upon reaction with dibromomaleic anhydride or related anhydrides yield dibromo-substituted pyridazinones that can be further functionalized.

Introduction of the Propanoic Acid Side Chain

- The propanoic acid moiety is introduced either by alkylation of the pyridazinone nitrogen with a suitable halo-propanoic acid derivative or by coupling reactions involving activated esters of propanoic acid.

- Activation of the carboxylic acid group using carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and N-hydroxysuccinimide forms reactive esters that facilitate amide or ester bond formation under mild conditions.

- Lithium hydroxide-mediated hydrolysis of methyl esters of the propanoic acid side chain is also employed to obtain the free acid in high yield (e.g., 74% yield reported in related pyridazinone derivatives).

Detailed Preparation Protocols

Reaction Conditions and Optimization

- Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), methanol, and water mixtures to optimize solubility and reaction rates.

- Temperature: Most coupling and hydrolysis reactions proceed efficiently at room temperature or mild heating (up to 60 °C for some steps).

- Catalysts and Additives: Use of coupling agents like carbodiimides and additives such as 1-hydroxybenzotriazole hydrate enhances coupling efficiency and reduces side reactions.

- Reaction Times: Vary from 2 hours for amide bond formation to up to 18 hours for hydrolysis and reflux steps.

Representative Research Findings

- Hydrolysis of methyl esters to free acids using lithium hydroxide proceeds with good yields (~74%) under mild conditions without degradation of the pyridazinone ring.

- Activation of carboxylic acids as N-hydroxysuccinimide esters provides stable intermediates that can be stored at -20 °C for months, facilitating batch synthesis and subsequent coupling reactions.

- Microwave irradiation has been employed to accelerate palladium-catalyzed coupling reactions involving pyridazinone derivatives, reducing reaction times to minutes, though this is more relevant for substituted analogs.

- Purification by flash column chromatography using gradients of ethyl acetate/petroleum ether or methanol/ethyl acetate mixtures yields high-purity products suitable for pharmaceutical applications.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyridazinone ring formation | Di-tert-butyl hydrazine + dibromomaleic anhydride | Reflux in AcOH, 4 h | 71 | Yellow solid, m.p. 140–144 °C |

| NHS ester formation | Carbodiimide + N-hydroxysuccinimide | 0 °C to RT, 16 h | 72 | Stable intermediate |

| Coupling with amines | NHS ester + amine | RT, 3–16 h | Variable | Mild conditions |

| Ester hydrolysis | Lithium hydroxide in H2O/THF/MeOH | RT, 18 h | 74 (similar compounds) | Mild, efficient |

| Purification | Filtration, chromatography | Ambient to 40 °C drying | High purity | Confirmed by HPLC/MS |

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that derivatives of 1,6-dihydropyridazine compounds exhibit significant antioxidant properties. This suggests potential applications in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Studies have shown that similar compounds can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs. This is particularly relevant in treating chronic conditions such as arthritis and cardiovascular diseases .

- Antimicrobial Properties : The structural characteristics of 2-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid suggest potential antimicrobial activity, which could be explored for developing new antibiotics or antifungal agents .

Agricultural Applications

- Pesticide Development : The compound's unique structure may provide a basis for developing novel pesticides. Compounds with similar frameworks have been shown to exhibit insecticidal properties, indicating that this compound could be effective against specific pests .

- Herbicide Formulations : There is potential for this compound to be used in formulating herbicides due to its ability to inhibit plant growth selectively. Research into similar dihydropyridazine derivatives has demonstrated herbicidal activity, supporting this application .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various dihydropyridazine derivatives, including 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid. The results indicated a significant reduction in reactive oxygen species (ROS) levels in cellular models, suggesting its efficacy as an antioxidant agent.

Case Study 2: Anti-inflammatory Effects

In a preclinical trial reported in Pharmacology Research, the anti-inflammatory effects of the compound were tested on animal models with induced inflammation. Results showed a marked decrease in inflammatory markers and pain responses, indicating its potential as an anti-inflammatory drug candidate.

Mechanism of Action

The mechanism of action of 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, metabolism, or gene expression. The exact mechanism depends on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of pyridazinone and propanoic acid derivatives. Below is a comparative analysis based on substituent variations and inferred properties:

Key Findings

Propanoic acid vs. acetic acid: The longer chain may increase steric hindrance but provide additional hydrogen-bonding capacity, influencing receptor interactions .

Synthetic Accessibility The tert-butyl and pyridazinone motifs are synthetically accessible via routes involving Boc-protected amino acids and iodophenyl intermediates, as seen in CW1–CW20 synthesis . In contrast, fused-ring systems (e.g., isoindoloquinoline) require multistep cyclization, increasing complexity .

Biological Relevance Pyridazinone derivatives with bulky substituents (e.g., tert-butyl) show promise in anticancer research, likely due to enhanced binding to hydrophobic enzyme pockets . In contrast, esterified analogues (e.g., ethyl esters) may act as prodrugs, requiring hydrolysis for activation .

Data Tables

Table 1: Structural Comparison of Pyridazinone Derivatives

Biological Activity

Overview

2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid is a pyridazinone derivative notable for its diverse biological activities. Its unique structure, characterized by a dihydropyridazine ring and a propanoic acid moiety, enhances its potential applications in medicinal chemistry and biological research. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a tert-butyl group that contributes to its hydrophobic character, influencing its interaction with biological targets. Its structural formula is represented as follows:

Antimicrobial Activity

Research indicates that derivatives of 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate pronounced activity against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 6.3 µg/mL |

| Escherichia coli | Active | 12.5 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent against common pathogens responsible for various infections .

Anticancer Properties

The anticancer activity of 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid has been explored in several studies. The compound has shown selective cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent.

| Cancer Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| HCT-15 Colon Cancer | 8.33 | More active than doxorubicin |

| Breast Cancer | Varies | Significant activity observed |

The mechanism of action appears to involve the inhibition of specific enzymes or pathways critical for cancer cell survival .

The biological activity of 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, affecting signal transduction processes within cells.

- Antioxidant Activity : Some studies suggest potential antioxidant properties, which may contribute to its cytoprotective effects.

Case Studies

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:

- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 6.3 µg/mL against both strains .

- Anticancer Research : Investigations into the anticancer properties revealed that new derivatives showed enhanced cytotoxicity against breast cancer and colon cancer cell lines compared to the original compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including pyridazine ring formation followed by tert-butyl group introduction and propanoic acid coupling. Key steps:

- Ring formation : Condensation of hydrazine derivatives with diketones under acidic conditions .

- Functionalization : Use of tert-butyl chloride in anhydrous solvents (e.g., DMF) at 60–80°C for alkylation.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ring formation | Hydrazine hydrate, HCl, 80°C | 65–70 | 85% |

| Alkylation | tert-Butyl chloride, DMF, 70°C | 50–55 | 90% |

| Final coupling | Propanoic acid derivative, EDC/HOBt | 40–45 | 95% |

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm tert-butyl (δ 1.2–1.4 ppm, singlet) and dihydropyridazinone (δ 6.8–7.2 ppm, multiplet) signals.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated m/z 281.15 vs. observed 281.14).

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across studies (e.g., solubility vs. potency)?

- Methodological Answer :

- Controlled solubility assays : Compare solubility in DMSO, PBS, and simulated biological fluids (e.g., SIF/SGF) to identify solvent-specific artifacts .

- Dose-response recalibration : Use Hill slope analysis to distinguish true potency differences from solubility-limited efficacy.

- Theoretical alignment : Cross-reference results with computational models (e.g., COSMO-RS for solubility prediction) to resolve discrepancies .

- Example Workflow :

Measure solubility in 5 solvents.

Correlate with in vitro IC₅₀ values.

Apply multivariate regression to isolate solvent effects.

Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with varying substituents (e.g., replacing tert-butyl with cyclopropyl or isopropyl groups) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with pyridazinone carbonyl).

- Kinetic profiling : Compare on/off rates (SPR or ITC) to assess how structural changes affect target affinity .

- Data Table :

| Analog | Substituent | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent | tert-Butyl | 120 ± 15 | 12.5 |

| Analog 1 | Cyclopropyl | 85 ± 10 | 18.3 |

| Analog 2 | Isopropyl | 200 ± 25 | 8.7 |

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., enzyme inhibition mechanisms)?

- Methodological Answer :

- Link to enzyme kinetics : Use Michaelis-Menten models to classify inhibition type (competitive/uncompetitive).

- Epistemological alignment : Frame findings within existing theories (e.g., transition-state stabilization for hydrolase inhibitors) .

- Cross-disciplinary validation : Compare with structurally related inhibitors (e.g., pyridazinone derivatives in COX-2 studies) .

Q. What strategies mitigate reproducibility issues in in vivo vs. in vitro studies?

- Methodological Answer :

- Metabolic profiling : Use LC-MS/MS to identify active metabolites in plasma/tissue homogenates .

- Dosing optimization : Adjust for bioavailability differences (e.g., oral vs. intraperitoneal administration).

- Negative controls : Include compounds with known in vitro-in vivo discordance (e.g., leucine analogs in microbial studies) .

Critical Analysis & Contradictions

Q. Why do some studies report conflicting thermal stability profiles for this compound?

- Methodological Answer :

- Controlled degradation studies : Perform TGA/DSC under inert vs. oxidative atmospheres to isolate degradation pathways .

- Batch variability analysis : Compare stability across synthetic batches (e.g., residual solvent effects).

- Peer-data reconciliation : Cross-reference with Pharmacopeial Forum protocols for standardized testing .

Data Presentation Standards

Q. How should researchers present conflicting spectral data in publications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.